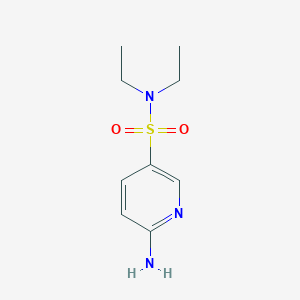

6-amino-N,N-diethylpyridine-3-sulfonamide

Description

Significance of Pyridine-Based Sulfonamide Scaffolds in Modern Chemical Research

Pyridine-based sulfonamides are a class of organic compounds that feature prominently in medicinal chemistry and materials science. rsc.orgnih.govnih.govrsc.org The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common feature in many biologically active molecules, including vitamins like niacin and pyridoxine. nih.govrsc.org When combined with a sulfonamide functional group (-SO₂NH₂), the resulting scaffold exhibits a wide array of pharmacological activities. rsc.orgeurjchem.com

The significance of these scaffolds lies in their versatility. Researchers have developed numerous derivatives with diverse applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. rsc.orgeurjchem.comnih.govacs.orgnih.gov The sulfonamide group can act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is known to inhibit various enzymes, such as carbonic anhydrases. nih.govresearchgate.net The pyridine moiety often enhances the solubility and can be easily modified to fine-tune the biological activity of the compound. nih.gov This adaptability has made pyridine sulfonamides a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org Their value is further demonstrated by their use in the development of agents targeting conditions as varied as glaucoma, diabetes, and viral infections. eurjchem.comnih.gov

Historical Context of Sulfonamide Chemistry in Academic Inquiry

The journey of sulfonamide chemistry began in the early 20th century within the German dye industry. huvepharma.com In the 1930s, at the laboratories of Bayer AG, a component of IG Farben, physician and researcher Gerhard Domagk was investigating coal-tar dyes for their potential to target bacteria within the body. sciencehistory.orgwikipedia.org This research, conducted with chemists Josef Klarer and Fritz Mietzsch, led to a groundbreaking discovery in 1932. huvepharma.combvsalud.orgnobelprize.org They found that a red dye named Prontosil showed remarkable antibacterial effects in mice infected with streptococcal bacteria. sciencehistory.orgwikipedia.orgbvsalud.org

This discovery was a pivotal moment in medicine, as Prontosil became the first drug to effectively treat systemic bacterial infections. sciencehistory.org For this achievement, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. sciencehistory.orgnobelprize.org Subsequent research revealed that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide. openaccesspub.org This finding triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives, or "sulfa drugs," with improved efficacy. wikipedia.orgopenaccesspub.org These drugs were the first broad-spectrum antibiotics and were crucial during World War II for treating wound infections. huvepharma.comwikipedia.org Although the advent of penicillin shifted the primary focus, sulfonamides remain relevant in treating various infections and are being re-examined for their potential against antibiotic-resistant bacteria. wikipedia.orgbvsalud.org

Overview of Research Trajectories for 6-amino-N,N-diethylpyridine-3-sulfonamide and Closely Related Analogs (e.g., 6-amino-N,N-dimethylpyridine-3-sulfonamide)

Research into specific pyridine sulfonamides like this compound builds upon the foundational understanding of this chemical class. The synthesis of such compounds often starts with a more basic precursor. A common synthetic route involves the preparation of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine (B139424). rasayanjournal.co.in This intermediate is then converted to the more reactive 6-aminopyridine-3-sulfonyl chloride. rasayanjournal.co.in This key intermediate can then be reacted with various amines, such as diethylamine (B46881) or dimethylamine, to produce the final sulfonamide derivatives like this compound and its close analog, 6-amino-N,N-dimethylpyridine-3-sulfonamide. rasayanjournal.co.in

The research trajectory for these compounds and their analogs is primarily focused on exploring their potential biological activities through the creation of compound libraries. acs.org By systematically altering the amine component attached to the sulfonyl group, chemists can investigate structure-activity relationships. For instance, studies have explored the synthesis of various substituted pyridosulfonamide derivatives and evaluated their antimicrobial potential. rasayanjournal.co.in The investigation extends to more complex heterocyclic systems built upon the pyridine sulfonamide core, which have been assessed for activities such as enzyme inhibition relevant to diabetes or antiviral properties. eurjchem.comacs.org The closely related analogs, such as the N,N-dimethyl variant, serve as important comparators in these studies to understand how small structural changes influence the compound's properties and biological effects. nih.gov

Compound Data Tables

Below are tables detailing the available chemical information for this compound and its related analogs.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 94924-81-9 | bldpharm.comepa.gov |

| Molecular Formula | C₉H₁₅N₃O₂S | bldpharm.com |

| Molecular Weight | 229.30 g/mol | bldpharm.com |

| SMILES | O=S(C1=CC=C(N)N=C1)(N(CC)CC) | bldpharm.com |

Table 2: Chemical Properties of 6-amino-N,N-dimethylpyridine-3-sulfonamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 627836-23-1 | chemicalbook.com |

| Molecular Formula | C₇H₁₁N₃O₂S | uni.luevitachem.com |

| Molecular Weight | 201.25 g/mol | uni.lu |

| SMILES | CN(C)S(=O)(=O)C1=CN=C(C=C1)N | uni.lu |

| InChI Key | OLFVKJUZBCQROA-UHFFFAOYSA-N | uni.lu |

Table 3: Chemical Properties of Related Precursors

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 6-Aminopyridine-3-sulfonamide (B1141869) | C₅H₇N₃O₂S | 173.19 g/mol | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94924-81-9 |

|---|---|

Molecular Formula |

C9H15N3O2S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

6-amino-N,N-diethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

XRGXNSPBNZUGNI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pyridine Sulfonamides

General Principles and Established Routes for Sulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These can be broadly categorized into the sulfonylation of amines and the amination of sulfonyl chlorides.

Sulfonylation Reactions of Pyridine (B92270) Derivatives

The direct introduction of a sulfonyl group onto a pyridine ring is a key strategy for the synthesis of pyridine sulfonamides. This can be achieved through various methods, often involving the activation of the pyridine ring to facilitate electrophilic attack. One common approach involves the reaction of pyridine derivatives with a sulfonating agent. For instance, the direct C-H sulfonylation of pyridine can be challenging due to the electron-deficient nature of the ring, often requiring pre-functionalization or the use of potent activating agents like triflic anhydride (B1165640). rasayanjournal.co.in

A significant challenge in the direct sulfonylation of pyridines is controlling the regioselectivity. Without directing groups, mixtures of isomers are often obtained. researchgate.net Research has shown that the choice of base can play a crucial role in directing the position of sulfonylation. For example, the use of N-methylpiperidine as a base in the presence of triflic anhydride and a sulfinic acid salt has been shown to favor C4-sulfonylation of the pyridine ring. imist.ma

Amination Approaches for Sulfonyl Chlorides

The reaction of a sulfonyl chloride with an amine is the most classic and widely used method for the synthesis of sulfonamides. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. acs.org The reactivity of the amine is a key factor, with primary and secondary amines readily participating in this reaction. While this method is highly effective, the synthesis of the requisite sulfonyl chloride can sometimes be challenging. sigmaaldrich.com

Targeted Synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide and Related Derivatives

The specific synthesis of this compound can be approached through a multi-step sequence that involves the initial functionalization of the pyridine ring followed by the introduction of the sulfonamide moiety.

Functionalization of the Pyridine Ring System

A common and effective strategy for the synthesis of 6-aminopyridine-3-sulfonamides begins with a more readily available starting material, such as 2-aminopyridine (B139424). nih.gov A well-documented route involves the sulfonation of 2-aminopyridine to yield 6-aminopyridine-3-sulfonic acid. nih.gov This intermediate is then converted to the highly reactive 6-aminopyridine-3-sulfonyl chloride. nih.gov This sulfonyl chloride is a key building block that can then be reacted with a variety of amines to produce a library of N-substituted 6-aminopyridine-3-sulfonamides.

The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. rasayanjournal.co.in This transformation is often achieved using reagents like phosphorus pentachloride in the presence of phosphorus oxychloride. nih.gov The resulting 6-aminopyridine-3-sulfonyl chloride can then be readily used in the subsequent amination step.

A general procedure for the synthesis of the key intermediate, 6-aminopyridine-3-sulfonyl chloride, is outlined below:

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 2-Aminopyridine | Concentrated Sulfuric Acid, Aluminum powder | 210°C, 5 hours | 6-Aminopyridine-3-sulfonic acid |

| 2 | 6-Aminopyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 130°C, 5 hours | 6-Aminopyridine-3-sulfonyl chloride |

This table provides a general overview of the synthetic sequence. Specific reaction parameters may vary.

With the key intermediate, 6-aminopyridine-3-sulfonyl chloride, in hand, the final step to obtain this compound involves its reaction with diethylamine (B46881). A general procedure for the amination of 6-aminopyridine-3-sulfonyl chloride with a substituted amine involves heating the reactants in a suitable solvent. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 6-Aminopyridine-3-sulfonyl chloride | Diethylamine | Suitable organic solvent (e.g., Dichloromethane, Pyridine) | 70-80°C, 1 hour (general conditions) | This compound |

This table illustrates a plausible final step in the synthesis. The conditions are based on general procedures for the amination of sulfonyl chlorides.

Multi-component Reaction Strategies for Pyridine Sulfonamides

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridine sulfonamides in a single step. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. researchgate.net

One notable MCR for the synthesis of pyridines with a sulfonamide moiety involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium (B1175870) acetate. researchgate.netekb.eg This one-pot synthesis, often catalyzed by an ionic liquid, can produce highly functionalized pyridines in high yields and short reaction times. researchgate.net While not directly yielding this compound, these MCRs demonstrate a powerful strategy for the rapid generation of diverse pyridine sulfonamide libraries.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type |

| Aryl aldehyde | Malononitrile | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Ammonium acetate | Quinoline-based ionic liquid | Pyridines with sulfonamide moiety |

This table showcases a representative multi-component reaction for the synthesis of pyridine sulfonamides.

Green Chemistry Approaches and Sustainable Synthesis Innovations in Sulfonamide Production

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. The production of sulfonamides is no exception, with several green chemistry approaches being explored. imist.ma

One of the key principles of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. libretexts.org The synthesis of sulfonamides in water has been successfully demonstrated, often under mild, room temperature conditions. libretexts.org These methods typically utilize a base like sodium carbonate to neutralize the acid byproduct and can offer excellent yields and purities, with product isolation often involving simple filtration. libretexts.org

Another green approach is the use of solvent-free or "neat" reaction conditions. imist.ma This eliminates the need for solvents altogether, reducing waste and simplifying workup procedures. Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported to be an effective method. imist.ma

Mechanochemistry, which involves conducting reactions in the solid state through mechanical force (e.g., grinding or milling), is another emerging green technique. A solvent-free, one-pot mechanochemical method for sulfonamide synthesis has been developed, which involves the tandem oxidation-chlorination of disulfides followed by amination. This approach is not only environmentally friendly but also cost-effective.

| Green Chemistry Approach | Key Features | Example Application |

| Aqueous Synthesis | Use of water as a solvent, mild reaction conditions, simple product isolation. | Reaction of sulfonyl chlorides with amines in water with a base. libretexts.org |

| Solvent-Free Synthesis | Elimination of organic solvents, reduced waste, simplified workup. | Direct reaction of amines with sulfonyl chlorides at room temperature. imist.ma |

| Mechanochemistry | Solvent-free, energy-efficient, often one-pot procedures. | Tandem oxidation-chlorination of disulfides followed by amination. |

This table summarizes key green chemistry approaches applicable to sulfonamide synthesis.

Catalytic Systems in Pyridine Sulfonamide Synthesis

Catalytic systems have revolutionized the synthesis of pyridine sulfonamides by providing milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. These systems often involve a transition metal catalyst, a ligand, and a base. Palladium-based catalysts are among the most extensively studied and applied for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are key steps in the assembly of pyridine sulfonamides.

The general approach involves the coupling of a functionalized pyridine derivative with a sulfonamide or a sulfonyl-containing reagent. The choice of catalyst, ligand, solvent, and base is crucial for the success of the reaction and is often tailored to the specific substrates being used.

Palladium-Catalyzed Coupling Reactions in Pyridine Sulfonamide Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the preparation of pyridine sulfonamides. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prominent example of such a methodology. wikipedia.orglookchem.com This reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org

While direct palladium-catalyzed coupling of a sulfonamide with a halopyridine to form the N-S bond is a challenging transformation due to the lower nucleophilicity of sulfonamides compared to amines, related strategies have been developed. One such strategy involves the initial palladium-catalyzed synthesis of a pyridinesulfonyl chloride, which can then react with an amine to furnish the desired sulfonamide.

A notable palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids. This process exhibits significant functional group tolerance and enables the synthesis of a variety of arylsulfonyl chlorides under mild conditions. nih.gov The resulting sulfonyl chloride intermediates can be derivatized in situ by the addition of a primary or secondary amine to yield the corresponding sulfonamides. nih.gov This two-step, one-pot approach provides a convergent route to aryl and heteroaryl sulfonamides.

The catalytic cycle for such a transformation is believed to involve the oxidative addition of a palladium(0) species to a sulfonyl chloride precursor, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the arylsulfonyl chloride. The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands often promoting the desired reactivity and preventing catalyst decomposition.

The table below summarizes representative examples of palladium-catalyzed reactions that are relevant to the synthesis of pyridine sulfonamides, showcasing the scope of the coupling partners and the typical reaction conditions.

| Aryl/Heteroaryl Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | 95 | acs.org |

| 3-Bromopyridine | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 85 | wikipedia.org |

| Phenylboronic acid | SO₂Cl₂ source / Diethylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 78 (for diethylbenzenesulfonamide) | nih.gov |

| 3-Thiopheneboronic acid | SO₂Cl₂ source / Morpholine | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 82 | nih.gov |

This table presents data from various sources to illustrate the scope of palladium-catalyzed reactions applicable to the synthesis of pyridine sulfonamides. The specific synthesis of this compound via these methods may require further optimization.

Advanced Structural Elucidation and Stereochemical Investigations of 6 Amino N,n Diethylpyridine 3 Sulfonamide

The definitive structural and stereochemical characterization of novel compounds is fundamental to understanding their chemical behavior. For pyridine (B92270) sulfonamide derivatives, a class of compounds with significant chemical interest, a combination of advanced analytical techniques is employed. This section details the spectroscopic and crystallographic methods used to elucidate the structure of compounds like 6-amino-N,N-diethylpyridine-3-sulfonamide.

Computational Chemistry and Molecular Modeling of Pyridine Sulfonamides

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules at the atomic and electronic levels. These methods are fundamental to understanding the behavior of pyridine (B92270) sulfonamides.

Density Functional Theory (DFT) is a robust computational method used to obtain precise information about the molecular geometry, electronic properties, and vibrational frequencies of compounds. nih.gov For pyridine sulfonamides, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine their most stable three-dimensional conformation, a process known as geometry optimization. nih.govresearchgate.netzenodo.org

This optimization provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. The electronic structure of the molecule is also elucidated, revealing the distribution of electron density and electrostatic potential. mdpi.comresearchgate.net The molecular electrostatic potential (MEP) map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions. For instance, positive electrostatic potential is typically found over hydrogen atoms, while negative potential is concentrated around electronegative atoms like oxygen and nitrogen. mdpi.com

| Parameter | Description | Typical Application |

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | Provides accurate 3D structure, bond lengths, and angles. researchgate.net |

| Electronic Structure | Determination of the electron density distribution. | Helps in understanding molecular polarity and charge distribution. |

| Molecular Electrostatic Potential (MEP) | Visualization of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the vibrational frequencies calculated using DFT. For pyridine sulfonamides, these calculations can predict characteristic absorption bands for various functional groups. The most prominent bands include the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com Other key vibrations include N-H stretching (for the amino group) and S-N stretching vibrations. rsc.orgznaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C nuclei can also be calculated theoretically. These predictions are valuable for assigning the signals observed in experimental NMR spectra. nih.govripublication.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus within the molecule.

Electronic Circular Dichroism (ECD): While less commonly reported for this specific class in the provided context, theoretical ECD spectra can be calculated for chiral molecules to determine their absolute configuration.

| Spectroscopic Property | Functional Group | Typical Theoretical Wavenumber (cm⁻¹) | Reference |

| IR Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | 1344–1317 | znaturforsch.com |

| IR Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | 1187–1147 | znaturforsch.com |

| IR N-H Stretch | Amino (-NH₂) / Amide | 3390–3229 | znaturforsch.com |

| IR S-N Stretch | Sulfonamide (-SO₂NH-) | 924–906 | znaturforsch.com |

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov The spatial distribution of these orbitals can identify the specific atoms or regions of the molecule most likely to participate in chemical reactions. acs.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netnih.gov

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

The Interacting Quantum Atoms (IQA) method is a real-space energy partitioning scheme that provides a detailed description of chemical bonding. nih.gov IQA divides the total energy of a molecule into the sum of atomic self-energies (the energy of each atom within the molecule) and the interaction energies between all pairs of atoms. nih.gov

This approach allows for a quantitative characterization of chemical bonds by decomposing the interatomic interaction energy into distinct physical components:

Classical (Electrostatic) Interaction: The classical coulombic attraction or repulsion between the charge distributions of two atoms.

Exchange-Correlation (Covalent) Interaction: The quantum mechanical component arising from the sharing of electrons between atoms.

IQA analysis can determine the in situ bond strength and provide a clear distinction between covalent, ionic, and other types of chemical interactions. nih.gov This method is particularly useful for analyzing the nature of the sulfur-nitrogen bond in the sulfonamide group and the interactions within the pyridine ring, offering a deeper understanding beyond classical bonding models. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein. researchgate.netresearchgate.net For pyridine sulfonamides, which are known to inhibit various enzymes, docking studies are crucial for understanding their mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov A common target for sulfonamides is the enzyme family of carbonic anhydrases (CAs), which are involved in numerous physiological processes. nih.govnih.govmdpi.com

Docking simulations reveal the specific orientation of the sulfonamide ligand within the protein's active site and identify the key intermolecular interactions that stabilize the ligand-protein complex. For sulfonamide inhibitors of carbonic anhydrase, a canonical binding mode is frequently observed. mdpi.com This typically involves the deprotonated nitrogen atom of the sulfonamide group coordinating directly with the zinc ion (Zn²⁺) located deep within the active site cavity. mdpi.com

Beyond this primary interaction, the stability of the complex is governed by a network of other non-covalent interactions:

Hydrogen Bonds: The sulfonamide's SO₂ and amino groups often act as hydrogen bond donors and acceptors, forming crucial hydrogen bonds with the side chains or backbones of active site amino acid residues such as Threonine (Thr) and Glutamine (Gln). mdpi.com

Van der Waals and Hydrophobic Interactions: The pyridine ring and any alkyl substituents on the sulfonamide can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues like Valine (Val), Leucine (Leu), and Phenylalanine (Phe) in the hydrophobic regions of the active site. mdpi.comresearchgate.net

π-Interactions: The aromatic pyridine ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues, further anchoring the ligand in place. researchgate.net

These detailed interaction profiles are essential for structure-activity relationship (SAR) studies and for the rational modification of the ligand to improve its binding affinity and selectivity for a specific protein isoform. nih.gov

| Interaction Type | Ligand Moiety Involved | Typical Interacting Protein Residue | Significance |

| Zinc Coordination | Sulfonamide (-SO₂NH⁻) | Zn²⁺ ion | Primary anchoring interaction in metalloenzymes like CAs. mdpi.com |

| Hydrogen Bonding | Sulfonamide (-SO₂), Amino (-NH₂) | Thr, Gln, His | Directional interactions that confer specificity and stability. mdpi.com |

| Hydrophobic Interactions | Pyridine ring, Diethyl groups | Val, Leu, Ile, Phe | Stabilizes the ligand in nonpolar pockets of the active site. researchgate.net |

| π-π Stacking | Pyridine ring | Phe, Tyr, His | Favorable interaction between aromatic rings. |

Virtual Screening Applications for Novel Scaffold Identification and Prioritization

Virtual screening has emerged as a powerful strategy for identifying novel chemical scaffolds with therapeutic potential. This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify those with the highest likelihood of binding and activity. For pyridine sulfonamides, virtual screening has been instrumental in discovering new inhibitors for various enzymes.

A common approach combines pharmacophore modeling with molecular docking. mdpi.com Pharmacophore models represent the essential 3D arrangement of chemical features necessary for biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions. mdpi.com These models are used to rapidly filter large compound databases, selecting only those molecules that fit the pharmacophoric criteria. The selected hits can then be subjected to molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, providing more detailed information about the binding mode and affinity. mdpi.com

For instance, in the search for new carbonic anhydrase (CA) inhibitors, a known target for sulfonamides, virtual screening methods are frequently employed. utrgv.eduutrgv.edu These studies often involve screening libraries of sulfonamide analogues against CA isoforms like CA II and the tumor-associated CA IX. utrgv.eduutrgv.edu The process typically includes filtering compounds based on properties like Lipinski's rule of five to ensure drug-likeness, followed by docking into the enzyme's active site. utrgv.eduutrgv.edu This approach has successfully identified sulfonamide derivatives with high binding affinity, often superior to standard inhibitors like acetazolamide. utrgv.edu The pyridine sulfonamide scaffold, in particular, has been identified as a promising starting point for developing inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

The following table summarizes a typical virtual screening workflow for identifying novel pyridine sulfonamide scaffolds.

| Step | Description | Key Objective |

| 1. Library Preparation | A diverse collection of compounds, including pyridine sulfonamide derivatives, is compiled from various databases. | To create a large and diverse set of molecules for screening. |

| 2. Target Selection | A specific biological target, such as an enzyme (e.g., Carbonic Anhydrase IX, VEGFR-2), is chosen based on its therapeutic relevance. | To define the biological system for which inhibitors are sought. |

| 3. Pharmacophore Modeling | Based on known active ligands, a 3D pharmacophore model is generated that captures the essential features for binding. | To create a rapid filter for identifying molecules with the correct chemical features. mdpi.com |

| 4. Virtual Screening | The compound library is screened against the pharmacophore model to select a smaller subset of potential hits. | To reduce the number of compounds for more computationally intensive analysis. mdpi.com |

| 5. Molecular Docking | The selected hits are docked into the active site of the target protein to predict their binding conformation and affinity. | To refine the hit list and prioritize compounds based on predicted binding energy and interactions. nih.govnih.gov |

| 6. Hit Prioritization | Compounds are ranked based on their docking scores, interaction with key residues, and other properties (e.g., ADMET prediction). | To select the most promising candidates for experimental validation. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For pyridine sulfonamides, MD simulations provide critical insights into their conformational stability, dynamic behavior, and interactions with biological targets. These simulations can validate the stability of binding modes predicted by molecular docking. nih.gov

The conformational preferences of the sulfonamide group itself are also a subject of study. researchgate.netnih.gov Quantum chemical calculations have shown that sulfonamides can exist in different conformations, such as eclipsed or staggered arrangements of the amino and SO2 groups. nih.gov The stability of these conformers can be influenced by the solvent environment. nih.gov While gas-phase calculations might predict one conformer to be more stable, the inclusion of solvent effects, either implicitly or explicitly, can shift the preference to another conformer. nih.gov Rotational spectroscopy studies have further elucidated the conformational landscapes of sulfonamides in isolation, revealing how intramolecular interactions can influence the orientation of the sulfonamide group relative to the pyridine ring. mdpi.com

The table below outlines key findings from MD simulations and conformational analysis of sulfonamide derivatives.

| Computational Method | System Studied | Key Findings |

| MD Simulations | Sulfonamide-Triose Phosphate Isomerase Complex | Revealed key residues at the dimer interface responsible for selective affinity and highlighted the importance of non-polar interactions. peerj.com |

| MD Simulations | Phenylsulfonamide-Carbonic Anhydrase II Complex | Identified key residues (Leu198, Thr199, Thr200) that stabilize the bound ligand through hydrogen bonding. pku.edu.cn |

| Quantum Chemical Calculations | Sulfanilamide and Derivatives | Predicted the existence of multiple stable conformers (e.g., eclipsed and staggered) and showed that solvent effects can alter conformational preference. nih.gov |

| Rotational Spectroscopy | Benzenesulfonamide (B165840) Derivatives | Determined that weak intramolecular interactions can significantly change the conformational preferences of the sulfonamide pharmacophore. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

Development of QSAR Models Using Quantum Chemical Descriptors

The predictive power of a QSAR model heavily relies on the molecular descriptors used. nih.gov Quantum chemical descriptors, derived from quantum mechanics calculations, can provide detailed information about the electronic properties of molecules, which are crucial for their interaction with biological targets. ucsb.edu

These descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. ucsb.edu

Electrostatic Potential: This descriptor maps the electrostatic potential onto the electron density surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

QSAR studies on sulfonamide antibiotics have successfully used quantum chemical descriptors calculated at the Density Functional Theory (DFT) level to predict their toxicity (LD50 values). researchgate.net By employing multiple linear regression, models with good statistical quality and predictive power have been developed. researchgate.net Similarly, for sulfonamide inhibitors of carbonic anhydrase II, QSAR models have been built using EVA (Eigenvalue) descriptors, which are derived from calculated vibrational frequencies, demonstrating good correlation between the descriptors and inhibitory activity. nih.gov

Application of Machine Learning in QSAR for Pyridine Sulfonamide Optimization

Traditional QSAR models often rely on linear regression methods. However, the relationship between molecular structure and biological activity is often complex and non-linear. Machine learning (ML) algorithms offer more sophisticated approaches to capture these intricate relationships. arxiv.org

Various ML methods are applied in QSAR modeling:

Random Forest: An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. arxiv.org

Support Vector Machines (SVMs): A powerful classification and regression method that can handle high-dimensional data. Quantum SVMs are an emerging area of research aiming to leverage quantum computing for enhanced performance. arxiv.org

Artificial Neural Networks (ANNs): These models, inspired by the human brain, are capable of modeling highly complex, non-linear relationships. researchgate.net

Deep Learning: Advanced neural networks with many layers (deep architectures) can automatically learn relevant features from the input data, making them powerful tools for QSAR. schrodinger.com

For sulfonamide derivatives, ML-based QSAR models have been developed to predict their anticonvulsant activity. researchgate.net In the broader context of drug design, automated ML platforms like DeepAutoQSAR streamline the process of building and validating robust QSAR models using various architectures, including deep learning, which can be applied to optimize pyridine sulfonamide derivatives. schrodinger.com These advanced models can provide valuable insights for designing new compounds with improved activity and selectivity. nih.gov

The following table presents a comparison of different modeling techniques used in QSAR for sulfonamides.

| Modeling Technique | Descriptors Used | Application Example | Key Advantage |

| Multiple Linear Regression (MLR) | Quantum Chemical Descriptors | Predicting toxicity of sulfonamide antibiotics. researchgate.net | Simplicity and interpretability of the model. |

| MLR with Imperialist Competitive Algorithm (ICA) | Physicochemical, Structural, Theoretical | Predicting inhibitory concentration (IC50) of sulfonamide derivatives. iau.ir | Optimization of descriptor selection for improved predictive ability. |

| Artificial Neural Networks (ANN) | 2D and 3D Descriptors | Modeling anticonvulsant activity of sulfonamide derivatives. researchgate.net | Ability to model complex non-linear relationships. |

| Random Forest | Molecular Structure Descriptors | General drug discovery and activity prediction. arxiv.org | Robustness, built-in performance evaluation, and descriptor importance measures. |

| Deep Learning (e.g., Graph Neural Networks) | Molecular Graphs, Fingerprints | Large-scale QSAR/QSPR modeling for various properties. schrodinger.com | Automated feature extraction and high performance on large datasets. |

Biological Activity and Mechanistic Insights: in Vitro and in Silico Investigations

Enzyme Inhibition Studies of Pyridine (B92270) Sulfonamide Analogs

Pyridine sulfonamide derivatives have been systematically evaluated against a wide range of enzymes, demonstrating their potential as versatile inhibitors. The inherent chemical properties of the sulfonamide group, particularly its ability to act as a zinc-binding moiety, are central to its inhibitory action against metalloenzymes. nih.govmdpi.com

Inhibition of Carbonic Anhydrases (CAs)

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary mechanism involves the anionic sulfonamide group (SO₂NH⁻) binding directly to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-coordinated water molecule or hydroxide (B78521) ion. mdpi.com This interaction disrupts the reversible hydration of carbon dioxide to bicarbonate, a fundamental physiological process. nih.govmdpi.com

Research into pyrazolo[4,3-c]pyridine sulfonamides revealed their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the linker between the pyridine core and the benzenesulfonamide (B165840) moiety significantly influences inhibitory potency. nih.gov Similarly, a series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for hCA II, hCA IX, and hCA XII. mdpi.com The "tail approach," which involves modifying substituents on the aromatic ring, is a common strategy to achieve isoform selectivity, a crucial factor for minimizing off-target effects. mdpi.com

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | up to 271 nM |

| hCA IX | up to 137 nM | |

| hCA XII | up to 91 nM | |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, II, IX, XII | Active in nanomolar range |

Table 1: Inhibitory activity of selected pyridine sulfonamide analogs against human Carbonic Anhydrase isoforms. Data sourced from multiple studies. mdpi.comnih.gov

Inhibition of Hydrolases (e.g., α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Urease, Lipoxygenase)

The inhibitory potential of pyridine sulfonamides extends to the hydrolase enzyme family. A study on novel sulfonamide derivatives identified several compounds with potent α-glucosidase inhibitory activity, an important target in managing diabetes. rsc.org Four derivatives in this study proved to be more potent than the standard drug, acarbose, with IC₅₀ values as low as 19.39 µM. rsc.org However, the same series of compounds exhibited only weak inhibitory potential against α-amylase. rsc.org The structural features common to active compounds include a para-substituted sulfonamide ring connected to a nitrogen-containing spacer, which is in turn linked to another cyclic moiety. rsc.org

| Compound | Target Enzyme | IC₅₀ (µM) | Potency vs. Acarbose |

| 3a | α-Glucosidase | 19.39 | 1.39-fold more potent |

| 3b | α-Glucosidase | 25.12 | 1.11-fold more potent |

| 6 | α-Glucosidase | 22.02 | 1.27-fold more potent |

| 3h | α-Glucosidase | 25.57 | 1.09-fold more potent |

| Acarbose (Standard) | α-Glucosidase | 26.96 | - |

Table 2: In vitro α-glucosidase inhibition by selected sulfonamide derivatives. rsc.org

Inhibition of Kinases (e.g., PI3Kα, CDK9, KAT6AB)

Kinases represent another major class of enzymes targeted by pyridine sulfonamide analogs in the context of anti-cancer drug discovery. nih.gov The pyrazolopyridine scaffold, in particular, has been identified in several kinase inhibitors. mdpi.comnih.gov

Derivatives of pyridine-sulfonamide have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. One hybrid compound demonstrated a lower IC₅₀ value (3.6 µM) against VEGFR-2 than the multi-kinase inhibitor drug sorafenib (B1663141) (IC₅₀ = 4.8 µM). nih.govresearchgate.net In another study, a series of sulfonamide methoxypyridine derivatives were designed as dual inhibitors of PI3K/mTOR, critical components of a signaling pathway often dysregulated in cancer. nih.gov SAR studies revealed that amide substituents at a specific position on an oxazole (B20620) ring were beneficial for ligand-receptor interaction, with an isopropyl group providing the best inhibitory activity. nih.gov Furthermore, pyrazolopyridine-based compounds have been developed as inhibitors of RET kinase, with selpercatinib (B610774) receiving FDA approval for treating certain cancers. nih.gov

| Compound Class | Target Kinase | IC₅₀ (µM) |

| Pyridine-sulfonamide hybrid (VIIb) | VEGFR-2 | 3.6 |

| Sulfonamide methoxypyridine (22c) | PI3Kα | 0.043 |

| mTOR | 0.051 |

Table 3: Inhibitory activity of pyridine sulfonamide analogs against selected kinases. nih.govnih.gov

Inhibition of Other Enzyme Targets (e.g., Falcipain-2, Cyclooxygenase-2, DNA Gyrase, DHFR)

The therapeutic reach of pyridine sulfonamides also includes other crucial enzyme targets. Certain pyridine-based N-sulfonamides have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria and protozoa. acs.org This makes them candidates for antimicrobial drug development. Drugs containing a pyrimidine (B1678525) ring associated with a sulfonamide are commonly used as antibacterial agents due to their ability to bind to the active site of DHFR. acs.org Additionally, some pyridine sulfonamides were found to inhibit Hsp90α, a chaperone protein involved in the stability of many proteins required for tumor cell growth. acs.org

Investigation of Molecular Targets and Pathways

Understanding the precise interactions between pyridine sulfonamide analogs and their protein targets is crucial for rational drug design. In silico molecular docking and high-resolution co-crystal structures have provided detailed insights into the binding modes and interaction profiles of these inhibitors. mdpi.comnih.gov

Characterization of Protein Binding and Interaction Profiles

Molecular docking studies on carbonic anhydrase inhibitors have consistently shown that the sulfonamide group anchors the ligand to the active site by coordinating with the zinc ion. mdpi.comnih.gov Further stability is achieved through a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues, such as Thr199 and Gln92 in hCA II. nih.gov For instance, in γ-CAs, active compounds were observed to form a hydrogen bond between an oxygen atom of the sulfonamide group and a water molecule within the active site, explaining their high inhibition profile. mdpi.com

Detailed structural studies using the FK506-binding protein 12 (FKBP12) as a model system have deconstructed the binding of sulfonamides. nih.govacs.orgchemrxiv.org A bicyclic sulfonamide ligand was found to form two hydrogen bonds with the protein (amide-C=O···HN-Ile56 and pyridine-N···HO-Tyr82), a dipolar interaction, and a halogen-π-interaction. nih.govacs.orgchemrxiv.org The sulfonamide oxygens engage in a network of S=O···HC interactions with the aromatic side chains of several residues, mimicking the binding of natural ligands. nih.govchemrxiv.org These studies provide a blueprint of the intimate contacts, highlighting the potential for rational design and modification of sulfonamide-based inhibitors. nih.govresearchgate.net

Effects on Cellular Processes (e.g., Cell Proliferation Modulation, Apoptosis Induction)

The structure of 6-amino-N,N-diethylpyridine-3-sulfonamide suggests it may modulate cellular processes, primarily through the inhibition of cell proliferation, a hallmark of the sulfonamide class of antibiotics.

Modulation of Cell Proliferation The antibacterial action of sulfonamides is fundamentally a modulation of cell proliferation. By inhibiting the synthesis of folic acid, sulfonamides prevent bacteria from producing the necessary purines and pyrimidines for DNA synthesis and replication, thereby halting their growth and division. drugbank.comwikipedia.org This bacteriostatic effect is a direct form of cell proliferation inhibition in susceptible microorganisms. drugbank.com

Beyond antimicrobial effects, related aminopyridine derivatives have demonstrated anti-proliferative activity against cancer cells. For instance, certain 6-aminopyridin-3-ol derivatives have been shown to selectively inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), leading to a reduction in the proliferation of hepatocellular carcinoma (HCC) cell lines. nih.gov While this activity has not been confirmed for this compound, its aminopyridine core suggests a potential for similar kinase-inhibiting, anti-proliferative effects in eukaryotic cells.

Apoptosis Induction Currently, there is no specific published evidence to indicate that this compound induces apoptosis. While some novel sulfonamide derivatives have been designed to induce apoptosis in cancer cells, this is often achieved through targeted modifications to interact with specific cellular pathways, and this capability cannot be assumed for all members of the class.

In Vitro Efficacy Assessment (excluding animal models and clinical trials)

The in vitro efficacy of a compound like this compound would be determined through a series of assays designed to measure its biological activity against specific cellular or molecular targets.

Cell-Based Assays for Determining Biological Potency

Cell-based assays are crucial for determining the biological potency of a new chemical entity by using living cells as diagnostic tools. youtube.com These assays can measure a range of cellular responses, including cell proliferation, toxicity, and morphology. youtube.com

For an aminopyridine sulfonamide, key assays would include:

Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays would be used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. This would quantify its potency as an antibacterial agent.

Cell Proliferation Assays: To assess potential anticancer activity, assays like the MTT assay are employed. nih.gov This method measures the metabolic activity of cells, which correlates with cell viability and proliferation. The results are typically used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Enzyme Inhibition Assays: Cell-free assays can be used to measure the direct inhibitory effect of the compound on purified enzymes. For a sulfonamide, a key assay would be to measure its inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov For the aminopyridine moiety, assays against kinases like FGFR4 could reveal selective inhibitory activity. nih.gov

The following table illustrates the type of data that would be generated from such assays for a hypothetical aminopyridine sulfonamide, based on findings for related compounds.

| Assay Type | Cell Line / Target | Endpoint | Illustrative Potency (IC₅₀/MIC) |

| Cell Proliferation | Hep3B (HCC) | IC₅₀ | 15 µM |

| Cell Proliferation | Huh7 (HCC) | IC₅₀ | 42 µM |

| Enzyme Inhibition | FGFR4 Kinase | IC₅₀ | 0.5 µM |

| Antimicrobial | Streptococcus pneumoniae | MIC | 64 µg/mL |

| Antimicrobial | Escherichia coli | MIC | >128 µg/mL |

Note: The data in this table is illustrative, based on representative values for related aminopyridine and sulfonamide compounds, and does not represent actual experimental results for this compound. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the sulfonamide group. openaccesspub.orgyoutube.com For aminopyridine sulfonamides, the 6-amino group and the sulfonamide moiety at the 3-position are key features. The free amino group is often essential for activity, mimicking the structure of para-aminobenzoic acid (PABA) in some biological contexts. youtube.com

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a critical role in modulating biological activity. nih.gov For 6-aminopyridine-3-sulfonamide (B1141869) derivatives, modifications on the pyridine ring can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related pyridine derivatives has shown that the position of substituents can significantly alter the molecule's electrostatic potential and, consequently, its binding affinity to receptors. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups at other available positions on the pyridine ring (positions 2, 4, and 5) can fine-tune the basicity of the pyridine nitrogen and the acidity of the sulfonamide proton, which can be critical for activity. researchgate.netsciencepg.com While the 6-amino group is a common feature, its replacement or modification can lead to significant changes in activity. nih.gov Studies on other heterocyclic sulfonamides have demonstrated that the introduction of different substituents can modulate the antimicrobial or anticancer activity. nih.govresearchgate.net

The N-substituents on the sulfonamide group are a primary site for modification in SAR studies of sulfonamides. The nature of these substituents can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. openaccesspub.orgnih.gov In the case of 6-amino-N,N-diethylpyridine-3-sulfonamide, the N,N-diethyl group can be replaced with various other alkyl or aryl groups to explore the chemical space and optimize for a desired biological activity.

The general findings from SAR studies on various sulfonamides indicate that:

Small alkyl groups like N,N-dimethyl may lead to different potency and solubility profiles compared to N,N-diethyl groups.

Bulky alkyl or aryl groups can enhance binding to a target protein through additional hydrophobic or pi-stacking interactions, but may also introduce steric hindrance. nih.gov

Incorporation of heterocyclic rings on the sulfonamide nitrogen has been a successful strategy in developing potent sulfonamide drugs. openaccesspub.orgyoutube.com These rings can introduce additional interaction points and modulate the pKa of the sulfonamide.

Primary or secondary sulfonamides (where one or both of the diethyl groups are replaced by hydrogen) will have different hydrogen bonding capabilities and acidity, which can be crucial for binding to some enzymes. youtube.com

Below is an interactive data table summarizing potential modifications on the sulfonamide moiety and their expected impact on biological activity based on general SAR principles for sulfonamides.

| Substituent on Sulfonamide Nitrogen | Example | Potential Impact on Biological Activity | Rationale |

| Small Dialkyl | N,N-Dimethyl | May alter potency and solubility. | Changes in lipophilicity and steric bulk. |

| Cyclic Alkyl | Piperidinyl, Morpholinyl | Can enhance binding and improve pharmacokinetic properties. nih.gov | The cyclic structure can provide a better fit into a binding pocket and introduce additional interactions. |

| Aryl | Phenyl, Substituted Phenyl | May increase potency through additional hydrophobic or pi-stacking interactions. | Aromatic rings can engage in favorable interactions with aromatic amino acid residues in a protein's active site. |

| Heteroaryl | Pyridinyl, Thiazolyl | Can significantly enhance potency and modulate pKa. youtube.com | Introduction of heteroatoms can lead to new hydrogen bonding opportunities and alter electronic properties. |

| Acyl | Acetyl | Generally leads to inactive compounds, but can be used in prodrug design. youtube.com | The acetyl group can be hydrolyzed in vivo to release the active primary or secondary sulfonamide. |

The 6-aminopyridine-3-sulfonamide scaffold is a valuable building block for the design of hybrid molecules. nih.gov This approach involves covalently linking two or more pharmacophores to create a single molecule with the potential for improved affinity, better selectivity, or a dual mode of action. nih.gov The sulfonamide scaffold itself is considered a "privileged structure" in drug discovery due to its wide range of biological activities. nih.gov

Stereostructure-Activity Relationships

The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry can become a critical factor if chiral centers are introduced through chemical modification. For instance, if one of the ethyl groups on the sulfonamide is replaced by a different, larger group, or if a chiral substituent is introduced on the pyridine ring or within the N-alkyl groups, enantiomers or diastereomers will be formed.

It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov SAR studies on chiral sulfonamide analogues of natural products like antofine and cryptopleurine (B1669640) have demonstrated that the stereochemistry at certain positions is crucial for their potent antiproliferative activity. acs.org Therefore, if chiral derivatives of this compound are synthesized, it would be imperative to separate the stereoisomers and evaluate them individually to determine the stereostructure-activity relationship.

Computational Approaches to SAR

Computational methods are powerful tools for elucidating the SAR of bioactive molecules, including 6-aminopyridine-3-sulfonamide derivatives. nih.govimist.ma These in silico techniques can provide insights into the molecular properties that govern biological activity and can guide the design of new, more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For this compound derivatives, docking studies can help to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site of a target enzyme or receptor. researchgate.net This information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For a series of 6-aminopyridine-3-sulfonamide analogues, a QSAR study could be performed to identify the physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are most important for their activity. medwinpublishers.comscispace.com Such models can then be used to predict the activity of newly designed compounds before their synthesis.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure of molecules. imist.ma It can be used to calculate various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.com These properties are related to the reactivity and interaction capabilities of the molecule and can provide valuable insights for SAR studies. nih.gov

The table below summarizes the application of these computational methods in the study of 6-aminopyridine-3-sulfonamide and its derivatives.

| Computational Method | Application in SAR/SPR Studies | Information Gained |

| Molecular Docking | Predicting the binding mode and affinity to a biological target. | Identification of key interactions, binding energy, and the role of specific functional groups in binding. nih.govnih.gov |

| QSAR | Developing predictive models for biological activity. | Correlation of physicochemical properties with activity, guiding the design of more potent compounds. researchgate.netnih.gov |

| DFT Calculations | Understanding the electronic properties and reactivity of the molecule. | HOMO-LUMO energy gap, electrostatic potential, and charge distribution, which influence molecular interactions. imist.mamdpi.com |

Advanced Research Directions and Future Perspectives in Pyridine Sulfonamide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) sulfonamides is a cornerstone of their development. While traditional methods often involve the reaction of a sulfonyl chloride with an amine, contemporary research is focused on creating more efficient, sustainable, and diverse synthetic routes.

Recent advancements include the development of one-pot synthesis protocols. For instance, the use of a base like aqueous sodium carbonate has been shown to afford high yields in the synthesis of N-pyridin-3-yl-benzenesulfonamide. The choice of solvent also plays a critical role, with alcoholic solvents often leading to good yields.

Furthermore, catalyst systems are being refined to offer milder reaction conditions. The application of calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides represents a significant step forward from harsher, traditional methods. The exploration of multicomponent reactions is another promising area, allowing for the construction of complex pyridine sulfonamides from simple starting materials in a single step, which can be catalyzed by novel ionic liquids. These methodologies pave the way for the creation of diverse libraries of pyridine sulfonamide derivatives for biological screening.

Advancements in Targeted Molecular Design and Optimization

The design of new therapeutic agents has been revolutionized by computational tools and a deeper understanding of molecular interactions. For pyridine sulfonamides, targeted molecular design aims to enhance potency, selectivity, and pharmacokinetic properties.

Structure-based drug design, utilizing techniques like X-ray crystallography and molecular docking, allows researchers to visualize how pyridine sulfonamide derivatives interact with their biological targets at an atomic level. This information is invaluable for the rational design of new analogues with improved binding affinity and specificity. For example, molecular modeling studies have been instrumental in identifying the interactions between pyridine-based N-sulfonamides and the active site of enzymes like Hsp90α.

Computational approaches, such as Density Functional Theory (DFT), are also employed to study the electronic structure of sulfonamides, providing insights into their reactivity and potential interactions with biological macromolecules. These in silico methods, combined with experimental data, drive the optimization of lead compounds.

Integration of Multi-Omics and High-Throughput Screening in Discovery Research

The integration of multi-omics technologies—genomics, proteomics, transcriptomics, and metabolomics—is transforming drug discovery by providing a holistic view of cellular processes and disease states. researchgate.net This systems-level understanding can uncover novel drug targets and biomarkers of drug response for pyridine sulfonamides. For instance, genomic and proteomic analysis of bacteria can reveal mechanisms of resistance to sulfonamide antibiotics and identify new targets to overcome this challenge. acs.org

High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of compounds. In the context of pyridine sulfonamides, HTS can be used to screen for inhibitors of specific enzymes or modulators of cellular pathways. Automated systems for reaction optimization are also becoming more common, enabling the high-throughput screening of various reaction parameters to quickly identify the most efficient synthetic conditions. The data generated from these high-content screening approaches, when integrated with multi-omics data, can accelerate the identification and validation of promising new drug candidates. acs.org

Exploration of New Biological Targets and Signaling Pathways

While the classical target of sulfonamides is dihydropteroate (B1496061) synthase in bacteria, the pyridine sulfonamide scaffold has demonstrated activity against a wide range of other biological targets. rsc.org The exploration of new targets and their associated signaling pathways is a key area of future research.

Recent studies have identified pyridine-sulfonamide hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, suggesting their potential as anti-cancer agents. nih.gov These compounds were found to induce apoptosis and perturb the cell cycle in cancer cells. nih.gov Other research has focused on designing pyridine sulfonamides as selective inhibitors of carbonic anhydrase isoforms, which are implicated in conditions like glaucoma. The traditional antibacterial mechanism of action involves the competitive inhibition of para-aminobenzoic acid (PABA) utilization in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis. acs.orgacs.orgmdpi.comchemscene.com

The identification of novel targets often involves screening pyridine sulfonamide libraries against a panel of enzymes or receptors, followed by mechanistic studies to elucidate the signaling pathways involved. This approach opens up new therapeutic possibilities for this versatile class of compounds.

Synergistic Approaches in Combinatorial Chemistry and Scaffold Hopping Strategies

Combinatorial chemistry has become a powerful tool for generating large and diverse libraries of compounds for drug screening. In the context of pyridine sulfonamides, combinatorial approaches can be used to systematically modify the core scaffold with a variety of substituents, leading to the rapid generation of analogues with a wide range of chemical and physical properties. The synthesis of libraries of triarylpyridines bearing sulfonamide moieties is an example of this strategy.

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold. This can lead to the discovery of novel intellectual property and compounds with improved properties. For pyridine sulfonamides, scaffold hopping could involve replacing the pyridine ring with other heterocyclic systems while retaining the key pharmacophoric features of the sulfonamide group. This approach has the potential to unlock new areas of chemical space and identify next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-N,N-diethylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of pyridine derivatives followed by nucleophilic substitution with diethylamine. Key parameters include:

- Temperature : Maintain 60–80°C during sulfonation to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in substitution steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonamide NH at δ 8.2–8.5 ppm, diethyl groups at δ 1.1–1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 259.12 (calculated) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer :

- Solubility Testing : Determine solubility in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4, ~2 mg/mL) via nephelometry .

- Vehicle Selection : Use DMSO concentrations <0.1% in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC/EC assays across ≥5 concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific binding .

- Structural Analog Comparison : Test analogs (e.g., 6-amino-N,N-dimethyl variants) to isolate sulfonamide-specific effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in sulfonamide-based analogs?

- Methodological Answer :

- Fragment Replacement : Modify the diethylamine group to bulkier substituents (e.g., piperidine) and assess steric effects on target binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., carbonic anhydrase IX) .

- Bioisosteric Substitution : Replace sulfonamide with phosphonamide to evaluate electronic contributions .

Q. What methodologies address thermodynamic instability of this compound in aqueous solutions?

- Methodological Answer :

- Degradation Kinetics : Use HPLC to monitor hydrolysis rates at pH 7.4 (t ~48 hours) and identify degradation products .

- Stabilization Techniques : Lyophilization with cyclodextrins or formulation in PEG-based matrices improves shelf life .

Q. How can researchers validate contradictory data on the compound’s selectivity for enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Compare inhibition constants (K) across isoforms (e.g., carbonic anhydrase I vs. IX) using stopped-flow fluorimetry .

- Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes (e.g., sulfonamide-Zn coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.